molecular formula C13H16N2O2 B1589058 Tert-butyl 4-cyanobenzylcarbamate CAS No. 66389-80-8

Tert-butyl 4-cyanobenzylcarbamate

Cat. No. B1589058
CAS RN: 66389-80-8
M. Wt: 232.28 g/mol
InChI Key: NCGBJBDHEYDWEC-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyanobenzylcarbamate (TBC) is an organocyanobenzylcarbamate compound that is widely used in synthetic organic chemistry and is used in a variety of applications. It is a versatile reagent used in a variety of synthetic transformations, such as the synthesis of amides, esters, and peptides. It has also been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, TBC has been used in the synthesis of a variety of other compounds, such as polymers, dyes, and other materials.

Scientific Research Applications

1. Fragrance Metabolism and Excretion

In a study on the human metabolism and excretion kinetics of lysmeral, a synthetic fragrance compound closely related to tert-butyl 4-cyanobenzylcarbamate, Scherer et al. (2017) found it used in various consumer products. The study identified specific biomarkers in human urine for monitoring exposure to this compound, which can be essential in understanding the environmental and health impacts of these fragrance compounds (Scherer et al., 2017).

2. Biodegradable Polymer Development

Dewit and Gillies (2009) discussed the development of polymers linked by carbamate linkages, which are relevant to the structure of tert-butyl 4-cyanobenzylcarbamate. These polymers, when combined with protective end-caps like tert-butylcarbamate (Boc), showcase potential in medical devices, drug delivery vehicles, and tissue engineering due to their unique biodegradation properties (Dewit & Gillies, 2009).

3. Anticancer Activity of Related Compounds

Mukhopadhyay et al. (2015) synthesized complexes containing a structure similar to tert-butyl 4-cyanobenzylcarbamate. These complexes showed potential in binding to DNA and proteins, indicating potential applications in anticancer therapies (Mukhopadhyay et al., 2015).

4. Extraction of Rubidium

Wang, Che, and Qin (2015) used a compound structurally similar to tert-butyl 4-cyanobenzylcarbamate in the extraction of rubidium from brine sources. This highlights its potential application in the extraction and purification of specific elements, which is crucial in various industrial processes (Wang, Che, & Qin, 2015).

5. Polymer Stabilization

Yachigo et al. (1988) researched using derivatives structurally similar to tert-butyl 4-cyanobenzylcarbamate as stabilizers for polymers. This study highlights the compound's potential application in enhancing the thermal stability of polymers, particularly in oxygen-free environments (Yachigo et al., 1988).

properties

IUPAC Name

tert-butyl N-[(4-cyanophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGBJBDHEYDWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445082
Record name TERT-BUTYL 4-CYANOBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyanobenzylcarbamate

CAS RN

66389-80-8
Record name TERT-BUTYL 4-CYANOBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Boc-aminomethyl-benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SS Kara, MY Ateş, G Deveci… - Journal of Polymer …, 2019 - Wiley Online Library
… In the tetrazine synthesis, tert-butyl 4-cyanobenzylcarbamate was utilized as second nitrile compound in the presence of hydrazine and a catalyst [Zn(OTf) 2 or Ni(OTf) 2 ]. Eventually, …
Number of citations: 15 onlinelibrary.wiley.com
I Shin - 2013 - search.proquest.com
The Suzuki–Miyaura cross-coupling reaction is one of the most efficient methods to form new carbon-carbon bonds, allowing a rapid increase in complexity among target molecules of …
Number of citations: 6 search.proquest.com
D Buckley - 2013 - search.proquest.com
Chapter 1 provides general background of the ubiquitin proteasome system and a summary of inhibitors targeting this system. It then introduces the von Hippel-Lindau tumor suppressor …
Number of citations: 0 search.proquest.com
FPA SI, PR SI, NMRS SI - researchgate.net
… tert-butyl 4-cyanobenzylcarbamate … tert-butyl 4-cyanobenzylcarbamate (57.7 mg, 0.248 mmol, 1 eq) was dissolved in DCM (4 mL) at room temperature. TFA (1 mL) was added and the …
Number of citations: 2 www.researchgate.net
S Wei - 2009 - search.proquest.com
Classic PAMAM dendrimers have been constructed from a single point on a pyridoxamine core and terminated with enantiopure N, N-dimethylphenylalanine. Transamination to form …
Number of citations: 0 search.proquest.com

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